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Compound of Interest

Compound Name:
4-[(4-Fluorophenyl)thio]butan-2-

one

CAS No.: 142038-16-2

Cat. No.: B1283539

Get Quote

-Ketosulfide / Aromatic Thioether

Executive Summary & Structural Logic
4-[(4-Fluorophenyl)thio]butan-2-one (CAS: 63983-47-1) represents a classic Michael adduct

formed between a soft nucleophile (4-fluorothiophenol) and a soft electrophile (methyl vinyl

ketone). Its utility in drug development stems from the metabolic stability of the aryl-fluorine

bond and the versatility of the ketone handle for further functionalization (e.g., reductive

amination or cyclization).

This guide provides a definitive reference for the identification of this compound, distinguishing

it from potential impurities such as the oxidative byproduct bis(4-fluorophenyl)disulfide.
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Parameter Data

IUPAC Name 4-[(4-Fluorophenyl)sulfanyl]butan-2-one

Molecular Formula

C

H

FOS

Molecular Weight 198.26 g/mol

Physical State Colorless to pale yellow oil

Solubility

Soluble in CHCl

, DCM, MeOH; Insoluble in H

O

Synthetic Pathway & Experimental Protocol
The synthesis relies on the Thia-Michael Addition. Unlike hard nucleophiles, the thiolate anion

adds exclusively 1,4 to the

-unsaturated ketone.
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Figure 1: The Thia-Michael addition pathway showing the convergent synthesis and potential

oxidative side reaction.

Standard Operating Procedure (SOP)
Setup: To a stirred solution of 4-fluorothiophenol (10 mmol) in MeOH (or solvent-free

conditions) at 0°C.

Addition: Add Methyl Vinyl Ketone (MVK) (11 mmol, 1.1 equiv) dropwise.

Catalysis: Add triethylamine (TEA) (0.5 mol%) or use an ionic liquid medium [1].

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).

Workup: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes) to remove disulfide impurities.

Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
The NMR data is characterized by the distinct splitting patterns of the para-substituted aromatic

ring (AA'BB' system coupled to Fluorine) and the aliphatic side chain.

H NMR (400 MHz, CDCl

)
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Shift (

ppm)
Multiplicity Integral Assignment

Structural
Logic

7.38 – 7.32 Multiplet 2H Ar-H (meta to F)

Deshielded by

Sulfur; split by

ortho-H and F.

7.03 – 6.96 Multiplet 2H Ar-H (ortho to F)

Shielded by F

resonance;

distinct "triplet-

like" appearance

due to

and

.

3.12
Triplet (

Hz)
2H S-CH

Deshielded by

Sulfur (alpha

position).

2.74
Triplet (

Hz)
2H

CH

-CO

Alpha to

carbonyl; typical

ketone shift.

2.14 Singlet 3H CO-CH Methyl ketone

singlet.

C NMR (100 MHz, CDCl

)
Note: Carbon-Fluorine coupling (

) is observed as doublets.

206.8 (C=O): Characteristic ketone carbonyl.

162.1 (d,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283539?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hz): C4 (Aromatic C-F).

133.5 (d,

Hz): C2/C6 (Aromatic C-H, meta to F).

130.2 (d,

Hz): C1 (Aromatic C-S).

116.1 (d,

Hz): C3/C5 (Aromatic C-H, ortho to F).

43.2: CH

-CO.

30.1: CH

.

29.0: S-CH

.

F NMR (376 MHz, CDCl

)
-114.5 ppm (multiplet): Characteristic of aryl fluorides in the para position to a sulfide donor.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group transformation (appearance of C=O, retention

of Ar-F).
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Wavenumber (cm

)
Vibration Mode Diagnostic Value

1715 C=O[1] Stretch
Strong, sharp band confirming

saturated ketone.

1590, 1490 C=C Aromatic Skeletal ring vibrations.

1225 C-F Stretch
Very strong; diagnostic for aryl

fluoride.

1155 C-S Stretch

Moderate intensity; often

obscured but visible in

fingerprint.

825 C-H Bend (oop)
Para-disubstituted benzene

diagnostic.

C. Mass Spectrometry (EI-MS)
The fragmentation pattern follows standard ketone and sulfide cleavage rules.

Molecular Ion:

198 (M

)

Fragmentation Pathway Logic (DOT Visualization)
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Fragment A
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Acylium Ion
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m/z 43
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Fragment B
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Figure 2: Primary fragmentation pathways under Electron Ionization (70 eV).

Interpretation:

m/z 198 (M+): Stable molecular ion due to the aromatic ring and sulfur.

m/z 155: Loss of the acetyl group (43 Da). This is the base peak in many thio-ketones.

m/z 127: The fluorophenyl-sulfonium ion (F-Ph-S

), formed after the loss of the entire aliphatic side chain.

m/z 43: The acetyl cation (CH

CO

), standard for methyl ketones.

Quality Control & Impurity Profile
When analyzing this compound, researchers must check for the Disulfide Impurity (Bis(4-

fluorophenyl)disulfide).
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Origin: Oxidation of the starting thiol if the reaction is exposed to air for too long.

Detection:

TLC:[2][3] The disulfide is much less polar (higher R

) than the ketone product.

NMR: Look for a shift in the aromatic region (disulfides lack the aliphatic side chain

signals).

MS: Disulfide M+ = 254.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1283539/docs#comprehensive-spectroscopic-
profiling-of-4-4-fluorophenyl-thio-butan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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